molecular formula C9H9Cl2NO3 B8028390 1,3-Dichloro-5-nitro-2-propoxybenzene

1,3-Dichloro-5-nitro-2-propoxybenzene

Cat. No.: B8028390
M. Wt: 250.08 g/mol
InChI Key: BYSWAUMXSINRJZ-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-nitro-2-propoxybenzene is a halogenated aromatic compound featuring a benzene ring substituted with two chlorine atoms at positions 1 and 3, a nitro group (-NO₂) at position 5, and a propoxy group (-OCH₂CH₂CH₃) at position 2. Its molecular formula is C₉H₈Cl₂NO₃, with a molar mass of approximately 250 g/mol. The nitro and chloro substituents are strong electron-withdrawing groups, rendering the aromatic ring highly electron-deficient. This compound is likely utilized as an intermediate in agrochemical or pharmaceutical synthesis due to the reactivity of the nitro group, which can participate in reduction or substitution reactions.

Properties

IUPAC Name

1,3-dichloro-5-nitro-2-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO3/c1-2-3-15-9-7(10)4-6(12(13)14)5-8(9)11/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSWAUMXSINRJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1,3-Dichloro-5-nitro-2-propoxybenzene can be synthesized through several synthetic routes. One common method involves the nitration of 1,3-dichloro-2-propoxybenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the benzene ring . Industrial production methods may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1,3-Dichloro-5-nitro-2-propoxybenzene undergoes various chemical reactions, including:

Scientific Research Applications

1,3-Dichloro-5-nitro-2-propoxybenzene is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of other substituted benzene derivatives.

    Biology: It is used in the study of enzyme inhibition and as a probe to investigate biological pathways involving nitroaromatic compounds.

    Medicine: Research on this compound includes its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.

    Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-nitro-2-propoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify target proteins, leading to inhibition or activation of specific biological pathways. The chlorine atoms and propoxy group contribute to the compound’s overall reactivity and binding affinity to its molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 1,3-Dichloro-5-nitro-2-propoxybenzene with 1-chloro-5-(chloromethyl)-3-methoxy-2-propoxybenzene (), a structurally related aromatic ether:

Property This compound 1-Chloro-5-(chloromethyl)-3-methoxy-2-propoxybenzene
Molecular Formula C₉H₈Cl₂NO₃ C₁₁H₁₄Cl₂O₂
Molar Mass (g/mol) ~250 249.13
Key Substituents -Cl (1,3), -NO₂ (5), -OPr (2) -Cl (1), -CH₂Cl (5), -OMe (3), -OPr (2)
Electronic Effects Strong electron-withdrawing (-NO₂, -Cl) Mixed effects: -OMe (electron-donating), -CH₂Cl/-Cl (electron-withdrawing)
Reactivity Nitro group enables reduction reactions; electrophilic substitution hindered Chloromethyl group (-CH₂Cl) may undergo nucleophilic substitution

Functional Group Impact on Properties

  • Electron-Withdrawing vs. Donating Groups: The nitro group in this compound strongly deactivates the ring, directing electrophiles to meta/para positions (though steric hindrance from substituents may limit reactivity). In contrast, the methoxy group in 1-chloro-5-(chloromethyl)-3-methoxy-2-propoxybenzene is electron-donating, activating the ring for electrophilic substitution at ortho/para positions .
  • Polarity and Solubility: The nitro group increases polarity, likely making this compound less soluble in nonpolar solvents compared to its methoxy-containing counterpart. The propoxy group in both compounds enhances lipophilicity, but the nitro derivative may exhibit higher melting points due to stronger intermolecular dipole interactions.

Broader Context of Aromatic Ethers ()

Several compounds listed in , such as 2-isopropoxy-1,3-diisopropylbenzene and 4-chloroacetophenone, share structural motifs with this compound but differ critically in substituents:

  • 2-Isopropoxy-1,3-diisopropylbenzene : Lacks nitro or chloromethyl groups, resulting in lower reactivity and higher steric hindrance from branched isopropyl groups.

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